

An In-depth Technical Guide to Sodium 4-hydroxybenzenesulfonate Dihydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	Sodium 4-hydroxybenzenesulfonate dihydrate
Compound Name:	
Cat. No.:	B080844

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of **Sodium 4-hydroxybenzenesulfonate dihydrate** (Na-4-HBS), a versatile organic salt with applications spanning materials science and potentially the pharmaceutical industry. This document details the compound's physicochemical properties, synthesis, and characterization, presenting quantitative data in structured tables and outlining key experimental methodologies. Furthermore, it explores its potential biological activities and visualizes relevant processes through detailed diagrams.

Physicochemical Properties

Sodium 4-hydroxybenzenesulfonate dihydrate is a white crystalline powder.^[1] It is soluble in water, hot alcohol, and glycerol.^[1] The dihydrate form has a molecular weight of 232.19 g/mol.^{[2][3]}

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	10580-19-5[2][3]
Molecular Formula	$\text{HOCl}_4\text{SO}_3\text{Na} \cdot 2\text{H}_2\text{O}$ [2][3]
Molecular Weight	232.19 g/mol [2][3]

Table 2: Physical and Chemical Properties

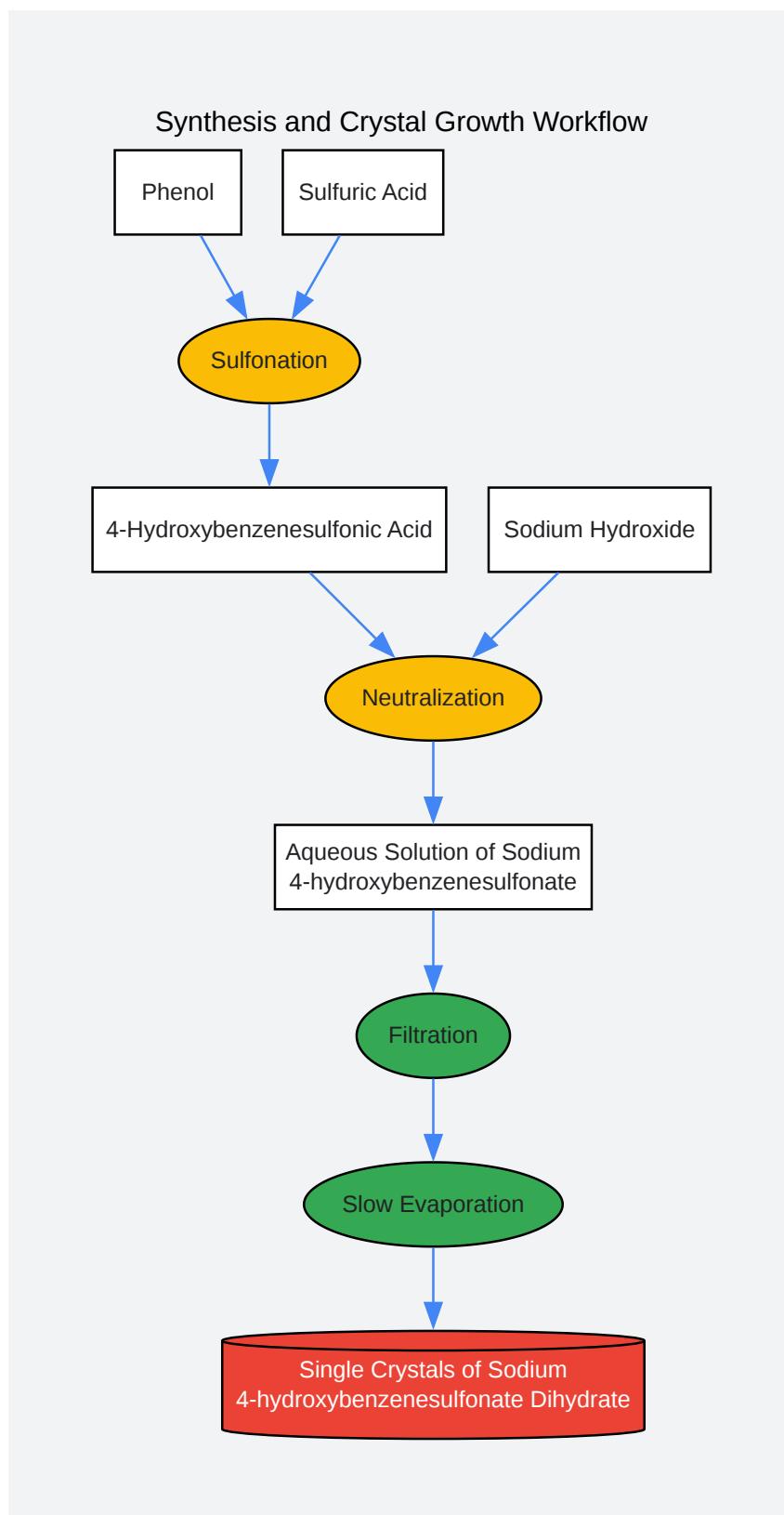
Property	Value
Appearance	White crystalline powder[1]
Melting Point	>300 °C
Solubility	Soluble in water, hot alcohol, and glycerol[1]
Water Content (Karl Fischer)	14-17%[4]

Synthesis and Crystal Growth

While various commercial suppliers provide **Sodium 4-hydroxybenzenesulfonate dihydrate**, understanding its synthesis and crystal growth is crucial for research and development.

Chemical Synthesis

A common method for the synthesis of the parent acid, 4-hydroxybenzenesulfonic acid, involves the sulfonation of phenol. Phenol is heated with sulfuric acid, leading to the formation of 4-hydroxybenzenesulfonic acid. The sodium salt can then be obtained by neutralization with a sodium base.


Single Crystal Growth

High-quality single crystals of **Sodium 4-hydroxybenzenesulfonate dihydrate** can be grown from an aqueous solution using the slow evaporation method.[5] This technique allows for the formation of well-defined crystals suitable for various analytical techniques.

Experimental Protocol: Single Crystal Growth

- **Solution Preparation:** Prepare a saturated aqueous solution of **Sodium 4-hydroxybenzenesulfonate dihydrate** at a constant temperature.
- **Filtration:** Filter the solution to remove any impurities.
- **Evaporation:** Allow the solvent to evaporate slowly in a controlled environment, leading to the gradual formation of single crystals.[\[5\]](#)

The following diagram illustrates a general workflow for the synthesis and crystal growth of **Sodium 4-hydroxybenzenesulfonate dihydrate**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis and crystal growth of **Sodium 4-hydroxybenzenesulfonate dihydrate**.

Spectroscopic and Thermal Characterization

A comprehensive characterization of **Sodium 4-hydroxybenzenesulfonate dihydrate** is essential for its application in various fields. This includes spectroscopic and thermal analysis techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR Spectroscopy

The FT-IR spectrum of a powdered sample of **Sodium 4-hydroxybenzenesulfonate dihydrate** can be recorded using the KBr pellet technique. The spectrum is typically scanned in the range of 4000-400 cm^{-1} .^[5]

Table 3: FT-IR Vibrational Frequencies

Wavenumber (cm^{-1})	Assignment
3533	O-H stretching ^[5]
1594, 1434	Aromatic C-C stretching ^[5]
1225, 1120	C-O stretching ^[5]
1032	=C-H bending ^[5]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and its optical properties.

Experimental Protocol: UV-Vis Spectroscopy

The UV-Vis spectrum of a solution of **Sodium 4-hydroxybenzenesulfonate dihydrate** is recorded to determine its optical transmittance, cut-off wavelength, and band gap energy.[\[5\]](#)

Table 4: Optical Properties

Property	Value
UV Cut-off Wavelength	~308 nm [5]
Optical Band Gap	~4.02 eV [5]

Photoluminescence (PL) Spectroscopy

PL studies reveal the emission properties of the material upon optical excitation.

Experimental Protocol: Photoluminescence Spectroscopy

The PL spectrum is recorded by exciting the sample at a wavelength slightly beyond its UV absorption cutoff.[\[5\]](#) The emission spectrum of **Sodium 4-hydroxybenzenesulfonate dihydrate** shows a strong emission peak in the near-UV region.[\[5\]](#)

Table 5: Photoluminescence Data

Parameter	Value
Excitation Wavelength	308 nm [5]
Emission Peak	341 nm (3.6 eV) [5]

Thermal Analysis (TGA/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition of the compound. While specific TGA/DTA data for **Sodium 4-hydroxybenzenesulfonate dihydrate** is not readily available in the reviewed literature, a general experimental protocol is provided.

Experimental Protocol: Thermal Analysis

A small amount of the sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass (TGA) and temperature difference between the sample and a reference (DTA) are recorded.

Crystal Structure

Powder X-ray diffraction (PXRD) is a key technique for determining the crystal structure and lattice parameters of a crystalline solid.

Experimental Protocol: Powder X-ray Diffraction

A powdered sample of **Sodium 4-hydroxybenzenesulfonate dihydrate** is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded. The resulting data can be used to determine the crystal system and unit cell dimensions.[\[5\]](#)

Table 6: Crystal Data from Powder XRD

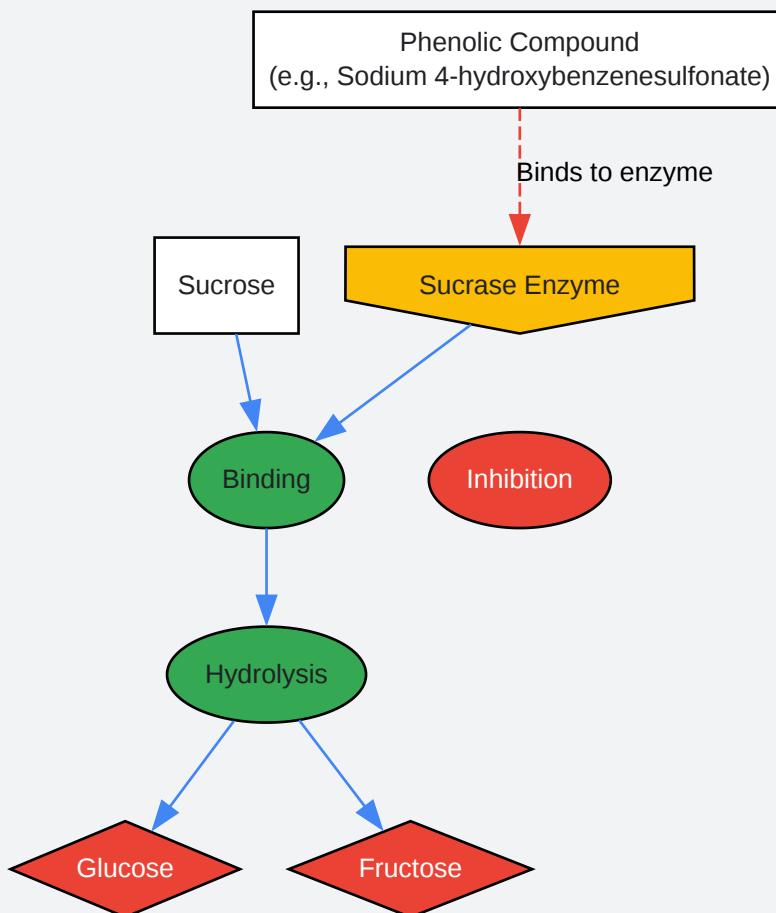
Parameter	Value
Crystal System	Orthorhombic [5]
a	10.25 Å [5]
b	19.86 Å [5]
c	9.04 Å [5]

Applications and Potential Biological Activity

Sodium 4-hydroxybenzenesulfonate dihydrate has several established and potential applications.

Industrial Applications

- Dye Intermediate: It serves as a crucial intermediate in the synthesis of various dyes.[\[6\]](#)
- Corrosion Inhibitor: It is used as a corrosion inhibitor for metals in aqueous environments.[\[6\]](#)


- Electroplating Additive: It can be added to electroplating baths to improve the quality of metal deposits.[6]
- Coordination Polymers: It is used in the preparation of luminescent lanthanide coordination polymers.[2]

Potential Pharmaceutical Applications: Sucrase Inhibition

Phenolic compounds, in general, have been shown to inhibit α -glucosidases, a class of enzymes that includes sucrase.[7][8] These enzymes are involved in the digestion of carbohydrates. By inhibiting these enzymes, the rate of glucose release into the bloodstream can be slowed, which is a therapeutic strategy for managing type 2 diabetes.[9] While direct studies on the sucrase inhibitory activity of **Sodium 4-hydroxybenzenesulfonate dihydrate** are limited, its phenolic structure suggests it may exhibit similar properties.

The following diagram illustrates the general mechanism of sucrase inhibition by phenolic compounds.

Generalized Mechanism of Sucrase Inhibition by Phenolic Compounds

[Click to download full resolution via product page](#)

Caption: A diagram showing the general mechanism of sucrase inhibition by phenolic compounds.

Conclusion

Sodium 4-hydroxybenzenesulfonate dihydrate is a compound with well-defined physicochemical properties and a range of current and potential applications. Its synthesis via the sulfonation of phenol and subsequent crystal growth allows for the production of high-purity material suitable for advanced applications. The spectroscopic, thermal, and crystallographic data provide a solid foundation for its use in materials science. Furthermore, its phenolic

structure suggests a potential for biological activity, particularly in the inhibition of carbohydrate-digesting enzymes, which warrants further investigation for drug development purposes. This guide provides a comprehensive overview for researchers and scientists working with this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Alpha glucosidase inhibition activity of phenolic fraction from *Simarouba glauca*: An in-vitro, in-silico and kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jppres.com [jppres.com]
- 3. Synergistic inhibition of α -glucosidase and α -amylase by phenolic compounds isolated from olive oil by-products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium 4-hydroxybenzenesulfonate dihydrate, 97% 500 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. scispace.com [scispace.com]
- 6. leapchem.com [leapchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dietary phenolic compounds selectively inhibit the individual subunits of maltase-glucoamylase and sucrase-isomaltase with the potential of modulating glucose release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Sodium 4-hydroxybenzenesulfonate Dihydrate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080844#literature-review-on-sodium-4-hydroxybenzenesulfonate-dihydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com